Rac-fmoc-threo-phenylserine(otbu)-OH
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Overview
Description
Rac-fmoc-threo-phenylserine(OtBu)-OH is a synthetic amino acid derivative with a complex molecular structure. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its role in peptide synthesis and as a building block in the creation of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-fmoc-threo-phenylserine(OtBu)-OH typically involves multiple steps, starting with the protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group. The phenylserine backbone is then constructed, followed by the introduction of the tert-butoxy (OtBu) group. The final step involves the purification of the compound to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and advanced purification techniques are employed to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: Rac-fmoc-threo-phenylserine(OtBu)-OH can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be removed through substitution reactions, revealing the free amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Free amino acids
Scientific Research Applications
Rac-fmoc-threo-phenylserine(OtBu)-OH is widely used in scientific research due to its versatility. It serves as a building block in peptide synthesis, aiding in the creation of various bioactive peptides. Additionally, it is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents. Its role in medicinal chemistry is significant, as it helps in the synthesis of compounds with potential biological activity.
Mechanism of Action
The mechanism by which rac-fmoc-threo-phenylserine(OtBu)-OH exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid, ensuring that the amino group remains unreactive until the final deprotection step. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Fmoc-phenylalanine
Fmoc-tyrosine
Fmoc-leucine
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-25(18-11-5-4-6-12-18)24(26(30)31)29-27(32)33-17-23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h4-16,23-25H,17H2,1-3H3,(H,29,32)(H,30,31)/t24-,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOKEAQPZIOPNE-LOSJGSFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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